molecular formula C20H23N5O3 B11057400 N-[3-(morpholin-4-yl)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide

N-[3-(morpholin-4-yl)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11057400
M. Wt: 381.4 g/mol
InChI Key: ZNOWVSPKPBLSQY-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-yl)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a pyrrole ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-yl)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable halide is reacted with morpholine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-yl)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[3-(morpholin-4-yl)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(morpholin-4-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide
  • 3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline

Uniqueness

N-[3-(morpholin-4-yl)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H23N5O3

Molecular Weight

381.4 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H23N5O3/c26-19(21-8-3-9-24-12-14-27-15-13-24)20-22-18(23-28-20)16-4-6-17(7-5-16)25-10-1-2-11-25/h1-2,4-7,10-11H,3,8-9,12-15H2,(H,21,26)

InChI Key

ZNOWVSPKPBLSQY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4

Origin of Product

United States

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